Product packaging for Alalevonadifloxacin mesylate(Cat. No.:CAS No. 948895-94-1)

Alalevonadifloxacin mesylate

Cat. No.: B12756302
CAS No.: 948895-94-1
M. Wt: 527.6 g/mol
InChI Key: QFROQFYGNZZJJU-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alalevonadifloxacin mesylate (CAS 2892364-59-7) is a synthetic L-alanine ester prodrug of the active antibacterial agent, levonadifloxacin . It belongs to the benzoquinolizine subclass of quinolone antibiotics and was developed to offer an oral treatment option with high bioavailability . Its primary research value lies in its potent activity against multi-drug resistant Gram-positive bacteria, most notably Methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus . The mechanism of action of its active moiety, levonadifloxacin, involves the inhibition of two critical bacterial enzymes, DNA gyrase and topoisomerase IV . This dual targeting disrupts bacterial DNA replication, transcription, and repair, leading to cell death . A key differentiator in its mechanism is its preferential targeting of DNA gyrase in S. aureus , a feature that may help it overcome common resistance mechanisms associated with other fluoroquinolones that primarily target topoisomerase IV . Research has demonstrated that levonadifloxacin, released from alalevonadifloxacin, achieves effective concentrations at infection sites, with significant penetration into epithelial lining fluid and alveolar macrophages, supporting its investigation for respiratory tract infections . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30FN3O8S B12756302 Alalevonadifloxacin mesylate CAS No. 948895-94-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

948895-94-1

Molecular Formula

C23H30FN3O8S

Molecular Weight

527.6 g/mol

IUPAC Name

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C22H26FN3O5.CH4O3S/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;1-5(2,3)4/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H3,(H,2,3,4)/t11-,12-;/m0./s1

InChI Key

QFROQFYGNZZJJU-FXMYHANSSA-N

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.CS(=O)(=O)O

Origin of Product

United States

Ii. Mechanistic Foundations of Bacterial Topoisomerase Inhibition by Alalevonadifloxacin Mesylate

Elucidation of Bacterial Type II Topoisomerases as Antimicrobial Targets.oup.comcreative-diagnostics.comtargetmol.combenthamdirect.comwikipedia.orgmdpi.com

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are vital for maintaining the proper structure and function of the bacterial chromosome. nih.govmdpi.com Their indispensable roles in DNA replication, repair, and transcription make them prime targets for antimicrobial agents. patsnap.compatsnap.com The inhibition of these enzymes leads to the cessation of essential cellular processes, resulting in bacterial death. mdpi.comacs.org

DNA Gyrase: Structural Subunits (GyrA, GyrB) and Catalytic Functions.creative-diagnostics.comtargetmol.comwikipedia.orgmdpi.com

DNA gyrase is a unique type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription. patsnap.comwikipedia.org This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. creative-diagnostics.comwikipedia.org

The GyrA subunit is primarily responsible for the DNA binding and cleavage-rejoining activities of the enzyme. creative-diagnostics.com It contains the active site tyrosine residue that forms a transient covalent bond with the DNA backbone during the catalytic cycle. creative-diagnostics.com The GyrB subunit houses the ATP-binding site and is responsible for hydrolyzing ATP to provide the energy for the supercoiling reaction. creative-diagnostics.comwikipedia.org This subunit also contains the TOPRIM (topoisomerase-primase) domain, which is involved in coordinating magnesium ions essential for the cleavage and ligation reactions. creative-diagnostics.com

The catalytic cycle of DNA gyrase involves the capture of a segment of DNA (the T-segment) and passing it through a transient double-strand break in another segment of DNA (the G-segment). acs.org This intricate process, fueled by ATP hydrolysis, results in the introduction of negative supercoils, which helps to compact the bacterial chromosome and facilitates the separation of DNA strands required for replication and transcription. wikipedia.org

Table 1: Subunits and Functions of DNA Gyrase

Subunit Key Domains/Motifs Primary Functions
GyrA Winged-Helix Domain (WHD), C-terminal domain (CTD) DNA binding, DNA cleavage and religation, contains the active site tyrosine. nih.gov

| GyrB | ATPase domain (GHKL family), TOPRIM domain | ATP binding and hydrolysis, provides energy for the reaction, coordinates Mg2+ ions. creative-diagnostics.comnih.gov |

Topoisomerase IV: Structural Subunits (ParC, ParE) and Decatenation Role.oup.combenthamdirect.comwikipedia.orgbiorbyt.com

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily involved in the decatenation, or unlinking, of newly replicated daughter chromosomes. patsnap.comnih.gov This function is critical for proper chromosome segregation and cell division. nih.gov Structurally, topoisomerase IV is also a heterotetramer, composed of two ParC and two ParE subunits. mdpi.comextrica.com

The ParC subunit is homologous to the GyrA subunit of DNA gyrase and is responsible for DNA binding and the cleavage-reunion reaction. nih.gov The ParE subunit is homologous to the GyrB subunit and contains the ATPase activity necessary to fuel the enzyme's function. uniprot.orgebi.ac.uk

While DNA gyrase is the primary target for many fluoroquinolones in Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive bacteria. oup.comnih.gov The essential role of topoisomerase IV in chromosome segregation makes it a critical target for antibacterial therapy. uniprot.org

Table 2: Subunits and Functions of Topoisomerase IV

Subunit Homology to Gyrase Subunit Primary Functions
ParC GyrA DNA binding, DNA cleavage and religation. nih.govuniprot.org

| ParE | GyrB | ATP binding and hydrolysis, provides energy for decatenation. nih.govuniprot.org |

Dual-Targeting Strategy of Alalevonadifloxacin (B1665202) Mesylate on Bacterial Topoisomerases

A key feature of levonadifloxacin (B139917) (the active moiety of alalevonadifloxacin mesylate) is its dual-targeting mechanism, enabling it to potently inhibit both DNA gyrase and topoisomerase IV. nih.govresearchgate.netresearchgate.net This balanced and strong affinity for both enzymes is fundamental to its broad-spectrum activity and its efficacy against many multidrug-resistant pathogens, particularly those resistant to other fluoroquinolones. mdpi.comnih.govresearchgate.netresearchgate.net The development of resistance to fluoroquinolones often occurs through stepwise mutations in the genes encoding these target enzymes (gyrA/gyrB for DNA gyrase and parC/grlA for topoisomerase IV). emrok.co.innih.gov An antibiotic that effectively inhibits both targets can be less susceptible to resistance, as mutations in both enzymes would be required to significantly reduce the drug's efficacy. nih.govrsc.org Levonadifloxacin's ability to maintain activity against strains with single mutations in either target underscores the clinical potential of its dual-targeting approach. nih.gov

Differential Affinity and Impact on DNA Gyrase in Gram-Negative Bacteria

In Gram-negative bacteria, DNA gyrase is generally the primary target for fluoroquinolone antibiotics. patsnap.com Levonadifloxacin follows this pattern, demonstrating potent activity against a range of Gram-negative organisms, including fluoroquinolone-susceptible strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas species, and Acinetobacter species, by targeting DNA gyrase. patsnap.comresearchgate.net Its chemical structure, featuring a benzoquinolizine core with a non-basic hydroxy piperidine (B6355638) side chain, facilitates better cell penetration, particularly in acidic environments, which can enhance its antibacterial action. emrok.co.innih.gov

However, research indicates that cross-resistance has been observed between levonadifloxacin and other fluoroquinolones for Gram-negative pathogens. emrok.co.in This suggests that mutations conferring resistance to other fluoroquinolones in Gram-negative bacteria may also affect the activity of levonadifloxacin, although it retains potent activity against certain multidrug-resistant Gram-negative species like Stenotrophomonas maltophilia. researchgate.net

Differential Affinity and Impact on Topoisomerase IV in Gram-Positive Bacteria

Levonadifloxacin exhibits a distinctive mechanism of action in Gram-positive bacteria, such as Staphylococcus aureus, that sets it apart from many other fluoroquinolones. nih.gov While most quinolones primarily target topoisomerase IV in Gram-positive organisms, levonadifloxacin demonstrates a preferential and high affinity for DNA gyrase. emrok.co.innih.govasm.orgjcdr.net This preferential targeting of DNA gyrase in S. aureus is a significant factor in its potent activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA). nih.govjcdr.net

Despite its primary affinity for DNA gyrase in these organisms, levonadifloxacin also maintains a strong inhibitory effect on topoisomerase IV. nih.govnih.govresearchgate.netresearchgate.net This robust dual inhibition is crucial for its efficacy against strains that have already developed resistance to other quinolones through mutations in the topoisomerase IV gene (grlA). nih.gov Research on sequentially selected mutants of S. aureus showed that initial exposure to levonadifloxacin (as WCK 771) selected for mutations in the gyrA gene, confirming DNA gyrase as its primary target. nih.govasm.org A twofold increase in the minimum inhibitory concentration (MIC) was observed for strains with a gyrA mutation, while no initial MIC increase was seen for mutants with a grlA mutation alone. nih.gov

The table below presents research findings on the inhibitory activity of levonadifloxacin (WCK 771) against wild-type and mutant S. aureus, highlighting its dual-target engagement.

Table 1: Inhibitory Activity of Levonadifloxacin (WCK 771) Against S. aureus and Its Topoisomerase Mutants
Strain TypeRelevant MutationPrimary Target IndicatedFold Increase in MIC for Levonadifloxacin (WCK 771)Reference
Wild-Type S. aureusNoneN/ABaseline nih.gov
First-step MutantgyrADNA Gyrase2x nih.govasm.org
First-step MutantgrlA (Topoisomerase IV)Topoisomerase IVNo increase nih.gov

Furthermore, enzyme inhibition assays provide quantitative evidence of this dual-targeting capability. For instance, studies with racemic nadifloxacin (B1676911) (of which levonadifloxacin is the more active S-(-) isomer) reported a significant difference in the 50% inhibitory concentrations (IC₅₀) for the two enzymes, underscoring the strong affinity for DNA gyrase. nih.govnih.gov

Table 2: Comparative 50% Inhibitory Concentrations (IC₅₀) for Nadifloxacin
Enzyme TargetRelative IC₅₀InferenceReference
DNA Gyrase6-fold lowerHigher affinity for DNA Gyrase nih.gov
Topoisomerase IV6-fold higherLower affinity compared to DNA Gyrase, but still effectively inhibited nih.gov

This potent, dual-action mechanism, with a unique preference for DNA gyrase in Gram-positive bacteria, allows levonadifloxacin to overcome common resistance pathways and provides a robust barrier to the development of new resistance. nih.govjcdr.net

Iii. Structure Activity Relationship Sar and Molecular Design Principles for Alalevonadifloxacin Mesylate

General Principles of Fluoroquinolone Structure-Activity Relationships

The foundational structure of quinolones is a bicyclic heteroaromatic system, and modifications at various positions on this scaffold significantly influence their antibacterial potency, spectrum, and pharmacokinetic properties. ukim.mk The core pharmacophore essential for activity is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety. researchgate.net

Systematic modifications at several key positions of the quinolone ring have been instrumental in enhancing the therapeutic potential of this class of antibiotics. tandfonline.com The substitution at the N-1 position is crucial for antibacterial activity. tandfonline.com For instance, a cyclopropyl (B3062369) group at the N-1 position, as seen in ciprofloxacin (B1669076), generally confers potent activity against Gram-negative bacteria. researchgate.netnih.gov The carboxyl group at the C-3 position and the keto group at the C-4 position are essential for the interaction with DNA gyrase and DNA bases, and any modification to these groups typically results in a loss of antibacterial activity. youtube.comnih.gov

PositionTypical SubstituentImpact on Antimicrobial Activity
N-1 Ethyl, Cyclopropyl, DifluorophenylEssential for activity; influences potency against Gram-negative bacteria. researchgate.netnih.govnih.gov
C-2 HydrogenSubstitution is generally detrimental to activity. nih.gov
C-3 Carboxylic AcidEssential for DNA gyrase binding; modifications decrease activity. youtube.comnih.gov
C-4 Carbonyl (Oxo) GroupEssential for DNA gyrase binding. youtube.com
C-5 Amino, Methyl, MethoxyCan improve overall potency. researchgate.net

A pivotal breakthrough in the development of quinolones was the introduction of a fluorine atom at the C-6 position, which led to the creation of the fluoroquinolone subclass. nih.gov This substitution significantly enhances the antibacterial potency of these compounds. researchgate.net The fluorine atom at C-6 improves the inhibition of DNA gyrase, a critical bacterial enzyme, and also enhances the penetration of the drug into the bacterial cell. researchgate.netnih.gov This modification has been shown to increase gyrase-complex binding by 2- to 17-fold and cell penetration by 1- to 70-fold. nih.gov Consequently, nearly all clinically useful quinolones developed in recent years possess a C-6 fluorine substituent. tandfonline.com

The substituent at the C-7 position plays a significant role in determining the antibacterial spectrum and potency of fluoroquinolones. researchgate.net The addition of a nitrogen-containing heterocyclic ring, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, at this position markedly enhances activity, particularly against Gram-positive bacteria. researchgate.netmdpi.com These basic nitrogenous heterocyclic rings are also known to influence the induction of antibiotic resistance. nih.govnih.gov The nature of the C-7 substituent can also impact the drug's pharmacokinetic properties and central nervous system side effects. mdpi.com For example, alkylation of the piperazine or pyrrolidine ring can increase the serum half-life. mdpi.com

Specific SAR Considerations for Benzoquinolizine Quinolones and Alalevonadifloxacin (B1665202) Mesylate

Alalevonadifloxacin is the L-alanine ester prodrug of levonadifloxacin (B139917), which belongs to the benzoquinolizine subclass of quinolones. nih.gov Levonadifloxacin itself is the active S-(-) isomer of nadifloxacin (B1676911). nih.gov This subclass possesses a unique tricyclic core structure that differentiates it from many other fluoroquinolones.

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, and this is true for the nadifloxacin series. Levonadifloxacin, the S-(-) isomer of nadifloxacin, has demonstrated greater in vitro potency compared to the R-(+) enantiomer. In fact, the S-(-) isomer is twice as active as the racemic form of nadifloxacin against both Gram-positive and Gram-negative bacteria. This enhanced activity of the S-(-) isomer underscores the importance of stereochemistry in the interaction between the drug molecule and its bacterial targets, DNA gyrase and topoisomerase IV. nih.gov The specific spatial arrangement of the atoms in the S-(-) isomer likely allows for a more optimal binding to the active sites of these enzymes, leading to more effective inhibition of their function and consequently, greater antibacterial potency.

Prodrug Design Strategy: L-alanine Ester Mesylate Salt for Enhanced Oral Bioavailability

The development of Alalevonadifloxacin mesylate is a prime example of a successful prodrug strategy aimed at overcoming the pharmacokinetic limitations of its active parent compound, levonadifloxacin. nih.gov Levonadifloxacin, a potent antibacterial agent, exhibits very poor oral absorption, limiting its administration to the parenteral route. nih.gov To create an effective oral therapy, a prodrug approach was employed to enhance its oral bioavailability. nih.gov

The molecular structure of levonadifloxacin offers two primary sites for chemical modification: the C-2 carboxylic acid function of the benzoquinolizine core and the C-4 hydroxyl group on the piperidine (B6355638) side chain. nih.gov Researchers synthesized and evaluated a variety of ester prodrugs at these positions, including aliphatic, aromatic, and amino acid esters. nih.gov

During these investigations, it was observed that esters at the C-4-hydroxyl group on the piperidine moiety were more amenable to enzymatic cleavage, readily releasing the active levonadifloxacin molecule in the body. nih.gov Specifically, amino acid esters such as L-alanine ester (WCK 2349) and L-valine ester were found to be efficiently cleaved. nih.gov The selection of the L-alanine ester provided an additional advantage: the amino acid group allowed for the formation of a salt, which could improve the compound's aqueous solubility. nih.gov

Consequently, the methanesulfonate (B1217627) (mesylate) salt of the L-alanine ester of levonadifloxacin was developed. nih.gov This specific combination, known as this compound, proved to be a highly water-soluble compound that, upon oral administration, is effectively absorbed and rapidly hydrolyzed by esterases to release levonadifloxacin into the bloodstream. nih.gov This targeted design successfully converted a poorly absorbed parenteral drug into a highly effective oral agent, achieving an oral bioavailability of approximately 89%. researchgate.net

CompoundKey Structural FeaturePrimary Administration RouteOral BioavailabilityPurpose of Chemical Form
LevonadifloxacinActive pharmaceutical ingredient (API) with a free hydroxyl groupParenteral (Intravenous)Very PoorDirect antibacterial activity
This compoundL-alanine ester prodrug at the C-4 piperidinyl hydroxyl group; mesylate saltOral~89%To enhance oral absorption and aqueous solubility

Computational Approaches in Antimicrobial Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new chemical entities. For antimicrobials like Alalevonadifloxacin, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide deep insights into drug-target interactions and the chemical features that govern efficacy. These in silico techniques accelerate the development process by prioritizing compounds with the highest potential for success before their physical synthesis and testing. nih.gov

Molecular Docking Studies with Bacterial DNA Gyrase

The antibacterial action of fluoroquinolones, including the active moiety levonadifloxacin, stems from their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov DNA gyrase, the primary target in many Gram-positive bacteria like Staphylococcus aureus, is essential for bacterial DNA replication, making it an excellent target for antibiotics. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a drug molecule when bound to its target protein. uomustansiriyah.edu.iq It allows researchers to visualize and analyze the interactions between the ligand (drug) and the active site of the enzyme at an atomic level. uomustansiriyah.edu.iq For levonadifloxacin, docking studies simulate its interaction with the DNA-gyrase complex, revealing key binding modes. These simulations show that the C-3 carboxyl and C-4 keto groups of the quinolone core are crucial for binding, often through interactions with amino acid residues like serine and aspartate within the quinolone resistance-determining region (QRDR) of the GyrA subunit. mdpi.com The binding is further stabilized by interactions with DNA bases and a magnesium ion bridge. mdpi.com

By calculating a docking score, which estimates the binding affinity (free energy of binding), these studies can predict how strongly a compound will bind to its target. researchgate.net This information is vital for understanding the mechanism of action and for designing novel fluoroquinolone derivatives with enhanced affinity for the target enzyme, potentially overcoming existing resistance mechanisms. nih.gov

ParameterDescriptionRelevance in Fluoroquinolone Docking Studies
Target ProteinBacterial DNA Gyrase (Subunits GyrA and GyrB) complexed with DNAPrimary enzyme target for fluoroquinolone antibacterial activity. nih.gov
Binding SiteQuinolone Resistance-Determining Region (QRDR) on the GyrA subunitCritical region for drug binding and where resistance mutations often occur. mdpi.com
Key InteractionsHydrogen bonds, van der Waals forces, pi-pi stacking, and metal chelation (Mg2+)Stabilize the drug-enzyme-DNA complex, leading to inhibition of enzyme activity. uomustansiriyah.edu.iq
Important ResiduesSerine (e.g., SER-79), Aspartate/GlutamateAmino acids in the active site that form critical hydrogen bonds with the drug. mdpi.com
Output MetricBinding Affinity (e.g., kcal/mol)Predicts the potency of the inhibitor; a lower energy value typically indicates stronger binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Fluoroquinolones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For the fluoroquinolone class of antibiotics, QSAR studies are instrumental in identifying the key molecular features that contribute to their antibacterial potency. nih.gov

These studies begin by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. nih.gov A statistical model is then generated to correlate these descriptors with the measured antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC). The resulting QSAR equation can be used to predict the activity of newly designed, unsynthesized compounds. frontiersin.org

For fluoroquinolones, SAR studies have established that modifications at various positions on the quinolone ring system significantly impact activity. For instance, the substituent at the C-7 position largely influences the spectrum of activity and potency, while the group at the N-1 position is also critical. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate 3D contour maps that visualize regions where changes in steric bulk, electrostatic charge, or other properties would favorably or unfavorably impact biological activity. nih.gov This provides a detailed roadmap for medicinal chemists to rationally design next-generation fluoroquinolones with improved efficacy. nih.gov

Descriptor CategoryExamplesInfluence on Fluoroquinolone Activity
Electronic Atomic charges, Dipole moment, HOMO/LUMO energiesGoverns the ability to form hydrogen bonds and electrostatic interactions with the DNA gyrase active site.
Steric Molecular volume, Surface area, Molar refractivityDetermines the fit of the molecule within the binding pocket of the target enzyme. Bulky groups can either enhance or hinder activity depending on their location.
Hydrophobic LogP (partition coefficient)Affects the ability of the drug to penetrate bacterial cell membranes to reach its intracellular target.
Topological Connectivity indices, Shape indicesDescribes the branching and overall shape of the molecule, which is related to its interaction with the target.

Iv. Synthesis and Derivatization Strategies for Fluoroquinolones and Alalevonadifloxacin Mesylate

Conventional and Green Chemistry Approaches in Fluoroquinolone Synthesis

The synthesis of fluoroquinolones has traditionally involved multi-step processes that often utilize hazardous reagents and solvents, leading to concerns about environmental impact and cost-effectiveness. derpharmachemica.comsruc.ac.ukresearchgate.net Classical synthetic protocols for fluoroquinolones have been noted for disadvantages such as prolonged reaction times, the use of dangerous chemicals, and complex work-up procedures, often resulting in low yields. derpharmachemica.com

In response to these challenges, the principles of green chemistry have been increasingly applied to fluoroquinolone synthesis. sruc.ac.ukijbpas.comprimescholars.com Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. researchgate.netijbpas.com This approach seeks to achieve sustainability at the molecular level by employing novel, recyclable, and environmentally friendly catalysts and solvents. sruc.ac.ukresearchgate.netprimescholars.com The goal is to develop more efficient and cost-effective processes that are safer for human health and the environment. researchgate.netprimescholars.com Green synthetic methods for fluoroquinolones often result in superior yields over shorter time periods with simplified work-up procedures. ijbpas.comprimescholars.com

ApproachCharacteristicsDrawbacks/Advantages
Conventional Synthesis Multi-step reactions, use of hazardous solvents and reagents. derpharmachemica.comsruc.ac.ukresearchgate.netDrawbacks: Long reaction times, low yields, complex purification, environmental concerns. derpharmachemica.com
Green Chemistry Use of recyclable catalysts, environmentally benign solvents, alternative energy sources (e.g., microwaves). sruc.ac.ukresearchgate.netijbpas.comprimescholars.comAdvantages: Shorter reaction times, higher yields, reduced waste, improved safety and cost-effectiveness. derpharmachemica.comijbpas.comprimescholars.com

Reductive amination is a cornerstone reaction in medicinal and pharmaceutical chemistry for the formation of carbon-nitrogen bonds, which are prevalent in biologically active compounds. nih.govrudn.ru This method converts a carbonyl group (from a ketone or aldehyde) into an amine through an intermediate imine. wikipedia.org Its widespread use is due to its operational simplicity and the availability of numerous protocols. nih.govrudn.ru In the pharmaceutical industry, it is estimated that at least a quarter of all C-N bond-forming reactions are accomplished through reductive amination. nih.gov

In the synthesis of fluoroquinolone analogues, reductive amination is a key step for introducing various amine-containing substituents, which can significantly influence the compound's biological activity. The reaction is typically carried out under neutral or weakly acidic conditions in the presence of a reducing agent. wikipedia.org Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, or through catalytic hydrogenation. wikipedia.orgyoutube.com The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome.

The introduction of heterocyclic moieties at the C-7 position of the fluoroquinolone core is a common strategy to modulate the antibacterial spectrum and potency. researchgate.net However, the direct nucleophilic substitution of weak nucleophiles, such as some amino heterocycles, can be challenging. To overcome this, a strategy involving the formation of a boron complex has been developed. researchgate.netresearchgate.net

In this approach, the fluoroquinolone molecule, which contains a keto and a carboxylic acid group at positions 4 and 3 respectively, is treated with a boron-containing reagent to form a cyclic borate (B1201080) complex. researchgate.netresearchgate.netchemicalbook.com This complexation acts as an activating group, making the C-7 position more susceptible to nucleophilic attack. researchgate.net This allows for the successful introduction of a variety of heterocyclic groups. researchgate.netresearchgate.net Following the substitution reaction, the boron complex is hydrolyzed, typically under basic conditions, to regenerate the 3-carboxylic acid functionality, yielding the final fluoroquinolone analogue. researchgate.netresearchgate.net This method has been successfully employed to synthesize fluoroquinolone hybrids with heterocycles like uracil, benzimidazole, and others. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. derpharmachemica.comijbpas.com This technique utilizes microwave irradiation to rapidly heat reaction mixtures, leading to a dramatic reduction in reaction times—often from hours to minutes. derpharmachemica.comresearchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in uniform and rapid heating. ijbpas.com

In the context of fluoroquinolone synthesis, microwave irradiation has been successfully applied to various reaction steps, resulting in improved yields, higher purity of products, and simpler work-up procedures. derpharmachemica.comijpronline.com This method has been particularly beneficial in accelerating drug discovery and development processes by enabling the rapid synthesis of diverse libraries of fluoroquinolone derivatives for biological screening. ijbpas.com

Electrochemical Synthesis:

Electrochemical methods offer another green and efficient alternative for the synthesis and analysis of fluoroquinolones. scispace.commdpi.comresearchgate.net These techniques utilize electrical energy to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. researchgate.net Voltammetric techniques, for instance, have been employed for the sensitive determination of fluoroquinolones in pharmaceutical formulations and biological samples. scispace.com

In synthetic applications, electrochemical methods can be used for specific transformations within the fluoroquinolone scaffold. The presence of electroactive groups like the carbonyl and carboxylic acid moieties makes these compounds suitable for electrochemical studies and modifications. scispace.com While more commonly used for analytical purposes, the principles of electrosynthesis hold promise for developing novel and sustainable synthetic routes to fluoroquinolone derivatives. scispace.comresearchgate.net

Synthetic Pathways for Alalevonadifloxacin (B1665202) Mesylate

Alalevonadifloxacin mesylate is an L-alanine ester prodrug of levonadifloxacin (B139917), a potent anti-MRSA (methicillin-resistant Staphylococcus aureus) agent. nih.govresearchgate.netnih.gov The development of this prodrug was necessitated by the poor oral absorption of the parent compound, levonadifloxacin. nih.govresearchgate.net The synthesis of this compound involves a multi-step process that begins with the synthesis of the active moiety, levonadifloxacin, followed by esterification and salt formation. chemicalbook.com

The synthesis of levonadifloxacin, the active component of the prodrug, is a complex process that involves the construction of the core benzoquinolizine ring system and the introduction of key functional groups. chemicalbook.comacs.orgaustinpublishinggroup.com

A common synthetic route starts with 2-Bromo-4,5-difluoroacetylaniline. chemicalbook.com This starting material undergoes a series of reactions to build the quinoline (B57606) core. chemicalbook.com Key steps in a reported synthesis include:

Quinoline Formation: Reaction with crotonaldehyde (B89634) under Skraup-Doeber-Von Miller conditions. chemicalbook.com

Reduction: Catalytic hydrogenation to reduce the carbon-bromine bond and the quinoline ring to a tetrahydroquinoline. chemicalbook.com

Chiral Resolution: Separation of the desired S-isomer using a chiral resolving agent like 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA). chemicalbook.com

Tricyclic Ring Formation: Reaction with diethylethoxymethylenemalonate (EMME) followed by cyclization and hydrolysis to form the tricyclic carboxylic acid. chemicalbook.com

Boron Complex Formation and Nucleophilic Substitution: Chelation with a boron species to activate the molecule for the introduction of 4-hydroxypiperidine (B117109) at the C-8 position. chemicalbook.comacs.org

Hydrolysis: Removal of the boron complex to yield levonadifloxacin. acs.org

The synthesis of levonadifloxacin is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product. chemicalbook.comacs.orgaustinpublishinggroup.com

StepKey Reagents/ConditionsIntermediate/ProductYield
1Crotonaldehyde (Skraup-Doeber-Von Miller)Quinoline derivative67% chemicalbook.com
2Pd/C, H₂ then Pt/C, H₂Tetrahydroquinoline97% chemicalbook.com
32,3-di-O-benzoyl-L-tartaric acid (L-DBTA)S-isomer of tetrahydroquinoline35% chemicalbook.com
4Diethylethoxymethylenemalonate (EMME), PPA, HClTricyclic carboxylic acid88% chemicalbook.com
5 & 6Boron triacetate, 4-hydroxypiperidine, then hydrolysisLevonadifloxacinGood yield chemicalbook.com

Levonadifloxacin exhibits poor oral absorption, which limits its use as an oral therapeutic. nih.govresearchgate.net To address this, a prodrug approach was employed, leading to the development of alalevonadifloxacin. nih.govnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov

Structurally, levonadifloxacin offers two primary sites for modification: the carboxylic acid group and the hydroxyl group on the piperidine (B6355638) side chain. nih.govresearchgate.net Researchers synthesized and evaluated various ester prodrugs at both positions. nih.gov It was discovered that esters at the 4-hydroxyl group of the piperidine moiety, particularly amino acid esters, were readily cleaved by enzymes in the body to release the active levonadifloxacin. nih.govresearchgate.net

The key steps in the formation of the this compound prodrug are:

Esterification: The hydroxyl group of levonadifloxacin is coupled with Boc-protected L-alanine (Boc-alanine). chemicalbook.com

Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed from the alanine (B10760859) moiety. chemicalbook.com

Salt Formation: The resulting L-alanine ester of levonadifloxacin is treated with methanesulfonic acid to form the highly water-soluble mesylate salt, this compound. nih.govchemicalbook.com This salt formation improves the aqueous solubility, which is advantageous for formulation. nih.govnih.gov

The synthesis of the L-alanine ester and its subsequent conversion to the mesylate salt resulted in a high yield of 95% for the final two steps. chemicalbook.com This successful prodrug strategy transformed a parenterally administered drug into a viable oral therapeutic. nih.gov

Identification and Characterization of Stereoisomers and Potential Impurities in Synthetic Processes

The control, identification, and characterization of impurities, including stereoisomers, are critical aspects of drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). tandfonline.comnih.gov Regulatory bodies require a thorough impurity profile for any new drug substance. nih.govbeilstein-journals.org In the synthesis of complex molecules like this compound, which contains two chiral centers, several potential stereoisomers and process-related impurities can arise. tandfonline.com

This compound, chemically designated as S-(-)-9-fluoro-8-(4-L-alaninyloxypiperidin-1-yl)-5-methyl-6,7-dihydro-1-oxo-1H, 5H-benzo-[i, j]-quinolizine-2-carboxylic acid methane (B114726) sulfonic acid salt, has a specific stereochemistry essential for its biological activity. tandfonline.com The presence of two chiral centers means that two diastereomers and two enantiomers are theoretically possible. tandfonline.com Research has focused on the synthesis and characterization of these potential impurities to serve as reference standards for quality control during the manufacturing process. tandfonline.comresearchgate.nettandfonline.com

During the development of this compound (also known as WCK 2349), several stereoisomeric and process-related impurities were identified. tandfonline.comnih.gov These impurities were synthesized and characterized using various structure elucidation techniques to confirm their identities. tandfonline.comresearchgate.net

Stereoisomeric Impurities

The stereoisomeric impurities are compounds with the same molecular formula and connectivity as this compound but differ in the spatial arrangement of atoms. Their formation can occur due to the presence of chiral impurities in the starting materials or reagents. tandfonline.com For instance, the use of N-Boc-D-alanine instead of the required N-Boc-L-alanine, or the presence of the opposite enantiomer of the core quinolizine structure, can lead to the formation of different stereoisomers. tandfonline.comtandfonline.com

Key stereoisomeric impurities of this compound that have been synthesized and characterized include its enantiomer and diastereomers. tandfonline.comtandfonline.com

Enantiomer (WCK 6577): This impurity could potentially form from the coupling reaction involving the enantiomeric form of the benzoquinolizine core and N-Boc-D-alanine. tandfonline.comtandfonline.com However, stringent controls on the chiral purity of starting materials make its formation unlikely. tandfonline.com

Diastereomers (WCK 837 and WCK 3656): One diastereomer can result from the coupling of the correct benzoquinolizine core with N-Boc-D-alanine, an impurity that may be present in the N-Boc-L-alanine starting material. tandfonline.com Another diastereomer can be formed from the reaction between the enantiomeric benzoquinolizine core and the correct N-Boc-L-alanine. tandfonline.com

Table 1: Identified Stereoisomeric Impurities of this compound
Compound CodeDescriptionPotential Origin
WCK 6577Enantiomer of this compoundCoupling reaction with enantiomeric starting materials (e.g., (R)-benzoquinolizine core and N-Boc-D-alanine). tandfonline.comtandfonline.com
WCK 837Diastereomer of this compoundCoupling of the correct (S)-benzoquinolizine core with N-Boc-D-alanine impurity. tandfonline.com
WCK 3656Diastereomer of this compoundCoupling of the enantiomeric (R)-benzoquinolizine core with N-Boc-L-alanine. tandfonline.com

Process-Related Impurities

Process-related impurities are chemical species that are not the intended drug substance and can be formed during the synthesis or storage of the API. nih.gov They can originate from starting materials, intermediates, reagents, or byproducts of side reactions. austinpublishinggroup.com Several such impurities have been identified in the synthesis of this compound. tandfonline.com

Table 2: Identified Process-Related Impurities in this compound Synthesis
Impurity Name/CodeDescriptionPotential Origin
WCK 787LevonadifloxacinPrecursor/intermediate in the synthesis pathway. tandfonline.com
N-Boc-2349N-Boc protected AlalevonadifloxacinIncomplete deprotection of the Boc-protected intermediate. tandfonline.com
L-Alaninyl ester of WCK 1738Related substanceSide reaction or impurity in starting material. tandfonline.com
Dimer impurityDimeric byproductSide reaction during the coupling step. tandfonline.com

Characterization Techniques

The identification and quantification of these stereoisomers and impurities necessitate the use of advanced analytical techniques. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers and diastereomers. tandfonline.comnih.gov Specific, sensitive, and robust normal-phase chiral HPLC methods have been developed for the quantification of the enantiomer WCK 6577 in this compound. tandfonline.comtandfonline.com For diastereomeric impurities that may not be resolved by standard reverse-phase HPLC, methods using specific chiral stationary phases, such as Pirkle type (R,R) Whelk-O1, have been successfully developed and validated. nih.govresearcher.life

In addition to chromatographic separation, spectroscopic methods are essential for structural elucidation. proquest.com Techniques such as Mass Spectrometry (MS) are used to determine the molecular weight of the impurities, while Nuclear Magnetic Resonance (NMR) spectrometry provides detailed information about the chemical structure, confirming the identity of the synthesized impurity reference standards. researchgate.netnih.gov The analytical data for the stereoisomers, including ¹H NMR, ¹³C NMR, FT-IR, and ES-MS spectra, are often very similar to that of the parent compound, this compound, requiring careful analysis for confirmation. tandfonline.com

The synthesis and characterization of these potential impurities are vital, as they provide the necessary reference standards for analytical method development and validation. nih.govresearchgate.net This ensures that the final drug substance meets the stringent purity requirements set by regulatory authorities, thereby guaranteeing the quality and safety of the medication. tandfonline.com

V. Preclinical Research on Alalevonadifloxacin Mesylate

In Vitro Antimicrobial Efficacy Studies

The in vitro activity of levonadifloxacin (B139917) has been rigorously assessed through various microbiological methods to determine its potency, bactericidal nature, and spectrum of activity.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro. It is a key measure of an antibiotic's potency. Studies have consistently demonstrated levonadifloxacin's potent activity against a variety of Gram-positive pathogens, including strains resistant to other antibiotics.

Research involving a large collection of clinical isolates has established the MIC₅₀ and MIC₉₀ values—concentrations required to inhibit 50% and 90% of isolates, respectively. Against Staphylococcus aureus, including methicillin-susceptible (S. aureus, MSSA), methicillin-resistant (S. aureus, MRSA), and levofloxacin-resistant strains, levonadifloxacin has shown significant potency. For example, in a multi-center surveillance study in India, the MIC₅₀/₉₀ for both MSSA and MRSA was 0.5/1 mg/L. nih.gov Even against levofloxacin-resistant S. aureus, the MIC₅₀/₉₀ was 1/1 mg/L. nih.gov Similarly, its activity against Streptococcus pneumoniae is noteworthy, with a reported MIC₅₀/₉₀ of 0.5/0.5 mg/L, which was superior to that of levofloxacin (B1675101) (1/2 mg/L). nih.gov

Table 1: In Vitro Activity of Levonadifloxacin Against Key Gram-Positive Pathogens

Bacterial Species No. of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Staphylococcus aureus (All) 4077 - 1
Staphylococcus aureus (MSSA) - 0.5 1
Staphylococcus aureus (MRSA) - 0.5 1
Streptococcus pneumoniae - 0.5 0.5

Data sourced from multiple surveillance and in vitro studies. nih.govnih.gov

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. The relationship between the MBC and MIC provides insight into whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.

While extensive tables of MBC values for levonadifloxacin against a wide range of bacteria are not broadly published, key studies have characterized its bactericidal nature. For instance, research on its activity against atypical pathogens has shown that the MBCs of levonadifloxacin were at most two dilutions (four times) higher than the corresponding MICs. nih.gov This MBC/MIC ratio suggests a potent bactericidal effect, which is a crucial feature for treating serious infections. nih.gov

Time-kill curve analysis provides a dynamic assessment of an antibiotic's bactericidal activity over time. These studies have confirmed the rapid and potent bactericidal nature of levonadifloxacin against key pathogens like Staphylococcus aureus.

In one study, levonadifloxacin demonstrated pronounced killing activity against MRSA, achieving up to a 3-log₁₀ reduction in colony-forming units (CFU)/mL within 24 hours at concentrations of 2 to 8 times the MIC. nih.gov Further research highlighted this rapid action, showing that levonadifloxacin at a concentration of just 1x MIC could produce a ≥4.5 log₁₀ CFU/mL reduction in the bacterial count for both MSSA and MRSA strains. nih.gov This indicates that levonadifloxacin exerts rapid, concentration-dependent killing of S. aureus. nih.gov Studies against biofilm-embedded S. aureus also confirmed its efficacy, with levonadifloxacin showing a consistent bacterial kill rate of ≥90%. nih.govmicrobiologyresearch.org

Levonadifloxacin exhibits a broad spectrum of activity, particularly against clinically significant Gram-positive pathogens. Its potent activity against resistant phenotypes is a distinguishing feature. oup.com

A primary strength of levonadifloxacin is its potent activity against MRSA, a major cause of healthcare-associated infections. Numerous studies have confirmed its efficacy against MRSA, including strains that are resistant to other fluoroquinolones. mdpi.com In a large surveillance study, 91.5% of all MRSA isolates were inhibited by levonadifloxacin at a concentration of ≤2 mg/L, with an MIC₉₀ of 1 mg/L. nih.gov This potent anti-MRSA activity is attributed to its differentiated mechanism of action, which involves a preferential targeting of the bacterial DNA gyrase. nih.gov

Beyond MRSA, levonadifloxacin is highly active against a range of Gram-positive bacteria. As detailed in Table 1, its activity against methicillin-susceptible S. aureus (MSSA) is robust, with an MIC₉₀ of 1 mg/L. nih.gov The compound is also highly effective against coagulase-negative staphylococci, with a reported MIC₉₀ of 2 mg/L for methicillin-resistant strains. nih.gov

Its activity extends to important respiratory pathogens like Streptococcus pneumoniae. Studies have shown levonadifloxacin to be highly active against S. pneumoniae, including strains resistant to penicillin and macrolides, with a reported MIC₉₀ of 0.5 mg/L. nih.govnih.gov

Spectrum of Activity Against Key Bacterial Pathogens

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Levonadifloxacin, the active moiety of alalevonadifloxacin (B1665202), demonstrates activity against certain Gram-negative pathogens, which is generally comparable to other clinically available fluoroquinolones nih.gov. The primary target for fluoroquinolones in Gram-negative bacteria is the enzyme DNA gyrase patsnap.com.

The activity of levonadifloxacin is most pronounced against quinolone-susceptible Gram-negative bacteria researchgate.netnih.gov. In a multi-center surveillance study in India, 80.6% of levofloxacin-susceptible Enterobacterales isolates were inhibited by levonadifloxacin at a concentration of ≤2 mg/L nih.gov. However, its efficacy against Gram-negative bacilli that are not susceptible to levofloxacin is considered limited researchgate.net. Studies comparing the efficacy of the related fluoroquinolone, levofloxacin, against Pseudomonas aeruginosa have shown it to be nearly as effective as ciprofloxacin (B1669076) in murine infection models nih.gov.

In Vitro Activity of Levonadifloxacin Against Select Gram-Negative Bacteria
OrganismIsolate SubgroupLevonadifloxacin MIC (mg/L)Reference
EnterobacteralesLevofloxacin-Susceptible≤2 (for 80.6% of isolates) nih.gov
Escherichia coliUrinary Tract Infection IsolatesPotent activity reported nih.gov
Pseudomonas aeruginosaGeneral Clinical IsolatesActivity comparable to other quinolones nih.gov
Activity against other specific pathogens (e.g., Burkholderia pseudomallei)

Levonadifloxacin has demonstrated potent in vitro activity against Burkholderia pseudomallei, the causative agent of melioidosis nih.govnih.govnih.gov. This activity suggests its potential as a therapeutic option for this challenging infection nih.gov. In laboratory studies, levonadifloxacin's activity against B. pseudomallei was found to be superior to that of ciprofloxacin and other comparators nih.gov. Furthermore, time-kill assays have revealed that levonadifloxacin exerts a rapid bactericidal action against this pathogen, achieving an approximate 3-log10 reduction in bacterial count nih.gov. This bactericidal effect contrasts with the bacteriostatic activity observed for drugs like doxycycline in the same assays nih.gov. This potent activity has been leveraged as a salvage therapy in a complex clinical case of B. pseudomallei-induced osteomyelitis where conventional therapies were not feasible nih.govresearchgate.net.

Synergistic and Antagonistic Interactions with Other Antimicrobials in vitro

Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) in Animal Models

Preclinical studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug and for establishing the relationship between drug exposure and antimicrobial effect.

PK Parameter Determination in Relevant Animal Species (e.g., Rats, Rabbits)

Pharmacokinetic profiles for levonadifloxacin have been determined in Wistar rats nih.govresearchgate.net. Following subcutaneous administration, the drug's exposure, measured by the maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC), was dose-dependent. A study evaluating single subcutaneous doses of 50, 100, 200, and 400 mg/kg provided key pharmacokinetic parameters.

Pharmacokinetic Parameters of Levonadifloxacin in Wistar Rat Serum (Single Subcutaneous Dose)
Parameter50 mg/kg100 mg/kg200 mg/kg400 mg/kg
Cmax (µg/mL)15.8 ± 2.631.1 ± 1.867.9 ± 11.2114.2 ± 10.3
AUC (µg.h/mL)41.2 ± 3.8101.9 ± 10.8241.6 ± 38.3510.8 ± 57.0
Tmax (h)0.50.51.01.0
Half-life (t½) (h)1.6 ± 0.12.0 ± 0.22.3 ± 0.22.9 ± 0.2
Data sourced from a preclinical study in Wistar rats nih.gov. Cmax: Maximum concentration; AUC: Area under the curve; Tmax: Time to maximum concentration.

Drug Exposure and Distribution in Tissues (e.g., Bone Penetration, Intrapulmonary Concentrations)

Bone Penetration The ability of an antibiotic to penetrate bone tissue is critical for treating bone and joint infections. Preclinical studies in Wistar rats have demonstrated that levonadifloxacin distributes rapidly and effectively into bone tissue nih.govnih.govresearchgate.net. The extent of distribution is often described by the bone-to-serum (B/S) ratio of the AUC. In single-dose studies, the mean B/S ratio was approximately 0.33 to 0.40 across different bone segments. Significantly, in multiple-dose studies (200 mg/kg twice daily for 5 days), the penetration increased, with the B/S ratio rising to 1.14 in hard bone, indicating accumulation in the tissue with repeated dosing nih.govresearchgate.net.

Bone-to-Serum (B/S) AUC Ratios of Levonadifloxacin in Wistar Rats
Dosing RegimenWhole Bone (WB)Hard Bone (HB)Bone Marrow (BM)
Single Dose (avg. of 50-400 mg/kg)0.400.330.34
Multiple Dose (200 mg/kg BID for 5 days)1.011.140.61
Data sourced from preclinical bone penetration studies nih.govresearchgate.net.

Intrapulmonary Concentrations While the specific data comes from a clinical study in healthy adult subjects receiving oral alalevonadifloxacin, the findings on tissue penetration are a key feature of the drug's preclinical profile. The study showed excellent penetration into the lungs. The concentration of levonadifloxacin in epithelial lining fluid (ELF) and alveolar macrophages (AM) was substantially higher than in unbound plasma researchgate.netnih.govnih.gov. The penetration ratio of ELF to unbound plasma was 7.66, and for AM to unbound plasma, it was 1.58, based on AUC values researchgate.netnih.govnih.gov. These high intrapulmonary concentrations support the potential use of alalevonadifloxacin for lower respiratory tract infections researchgate.netnih.gov.

Correlation of PK/PD Indices with Antimicrobial Efficacy in Preclinical Infection Models

The efficacy of an antibiotic is linked to its pharmacokinetic profile and its potency against a pathogen (measured by the Minimum Inhibitory Concentration, or MIC). This relationship is described by PK/PD indices. For fluoroquinolones, the two indices that typically correlate best with efficacy are the ratio of the free-drug peak concentration to the MIC (fCmax/MIC) and the ratio of the free-drug area under the curve over 24 hours to the MIC (fAUC24/MIC) nih.govresearchgate.netnih.gov.

In vivo efficacy studies in various mouse infection models, including acute bacterial skin and skin structure infections, respiratory infections, pyelonephritis, and peritonitis, have demonstrated the efficacy of levonadifloxacin nih.govresearchgate.net. While specific dose-fractionation studies to definitively determine the primary PK/PD index for levonadifloxacin were not detailed in the reviewed literature, the fAUC/MIC ratio is widely accepted as the key driver of efficacy for the fluoroquinolone class nih.govtheraindx.com. Preclinical studies for ciprofloxacin, a related fluoroquinolone, confirmed that the AUC/MIC ratio was the PK/PD index that best described its efficacy against E. coli in a neutropenic thigh infection model in mice theraindx.com. It is therefore anticipated that the efficacy of levonadifloxacin in preclinical models is also driven by achieving a target fAUC24/MIC ratio.

Translational PK/PD Approaches for Novel Antibiotics

Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling represents a critical component in the development of new antimicrobial agents. This approach aims to bridge the gap between preclinical data and clinical outcomes by establishing a quantitative relationship between drug exposure and its antimicrobial effect. By integrating data from in vitro studies and in vivo animal models of infection, translational PK/PD analysis helps to identify the key pharmacodynamic index that best predicts efficacy. This, in turn, informs the selection of optimal dosing regimens for clinical trials, enhancing the probability of successful therapeutic outcomes. For novel antibiotics, where clinical experience is limited, a robust preclinical PK/PD package is essential to support and streamline clinical development.

Preclinical infection models, such as the neutropenic murine thigh and lung infection models, are instrumental in this process and have shown to be predictive of clinical efficacy for various classes of antibiotics theraindx.com. These models are particularly valuable for determining the PK/PD index—such as the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC), the ratio of the maximum free drug concentration to MIC (fCmax/MIC), or the percentage of the dosing interval during which free drug concentrations remain above the MIC (%fT>MIC)—that is most closely correlated with antimicrobial activity nih.gov.

In the preclinical assessment of alalevonadifloxacin, the oral prodrug of levonadifloxacin, extensive research was conducted to elucidate the PK/PD drivers of its efficacy, particularly against challenging pathogens like Staphylococcus aureus. These preclinical findings were pivotal in guiding the clinical development and dose selection for alalevonadifloxacin.

Detailed Research Findings from a Neutropenic Murine Lung Infection Model

A significant preclinical study was undertaken to identify the PK/PD index that drives the antistaphylococcal efficacy of levonadifloxacin and to determine the magnitude of this index required for specific bacteriological endpoints. This research utilized a neutropenic murine lung infection model, a well-established model for evaluating the efficacy of antibiotics.

The study identified the fAUC/MIC as the PK/PD index that best correlated with the efficacy of levonadifloxacin against S. aureus nih.govresearchgate.net. This finding is consistent with the established PK/PD profile of other fluoroquinolones nih.gov. The strength of this correlation was demonstrated by a high coefficient of determination (R²) in the exposure-response analyses. For two representative S. aureus isolates, the R² values for the correlation between fAUC/MIC and efficacy were 0.92 and 0.93 nih.gov.

The research further quantified the specific fAUC/MIC targets associated with bacteriostatic (stasis) and bactericidal (1-log₁₀ kill) activity against a panel of nine S. aureus isolates, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant strains nih.govresearchgate.net.

The mean fAUC/MIC required for a bacteriostatic effect was determined to be 8.1 ± 6.0, with a range of 2.2 to 22.1 across the tested isolates. For a 1-log₁₀ reduction in bacterial burden, the mean fAUC/MIC target was 25.8 ± 12.3, with a range of 10.1 to 45.9 nih.govresearchgate.net. These preclinical targets are crucial as they provide a quantitative benchmark for the level of drug exposure needed to achieve a desired therapeutic effect.

Pharmacodynamic EndpointMean fAUC/MIC Target (± SD)Range of fAUC/MIC Target
Bacteriostatic Effect (Stasis)8.1 ± 6.02.2 - 22.1
1-log₁₀ Kill Effect25.8 ± 12.310.1 - 45.9

The pharmacokinetic parameters of levonadifloxacin were also characterized in the murine model to enable the calculation of the fAUC/MIC values. Following subcutaneous administration, levonadifloxacin demonstrated dose-proportional increases in exposure researchgate.net.

Dose (mg/kg)Cmax (mg/L) (± SD)AUC₀₋₂₄ (mg·h/L) (± SD)Half-life (t½) (h) (± SD)
12.54.37 ± 0.287.30 ± 0.261.79 ± 0.35
258.71 ± 1.4515.75 ± 0.731.48 ± 0.11
5019.21 ± 6.5633.36 ± 9.631.48 ± 0.22
10038.65 ± 14.8170.86 ± 12.851.76 ± 0.10
20077.29 ± 16.82145.48 ± 9.781.69 ± 0.08
30092.46 ± 19.23286.19 ± 67.972.44 ± 0.81
400115.16 ± 1.63393.52 ± 23.061.74 ± 0.04

The significance of these preclinical PK/PD studies lies in their direct application to the clinical development of alalevonadifloxacin. The fAUC/MIC targets identified in the neutropenic murine lung infection model were utilized in probability of target attainment (PTA) analyses. These analyses are a cornerstone of translational PK/PD, as they integrate the preclinical pharmacodynamic targets, the MIC distribution of relevant clinical pathogens, and human pharmacokinetic data to predict the likelihood that a specific dosing regimen will achieve the desired therapeutic exposure in patients. This rigorous, data-driven approach was instrumental in the selection of doses for the Phase 3 clinical trials of alalevonadifloxacin nih.govresearchgate.net.

Vi. Mechanisms of Bacterial Resistance to Fluoroquinolones and Alalevonadifloxacin Mesylate

Target-Mediated Resistance Mechanisms

The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.compatsnap.com These enzymes are vital for DNA replication, repair, and recombination. patsnap.com Resistance emerges through mutations in the genes encoding these enzymes, which reduces the binding affinity of the antibiotic to its target. mdpi.com

DNA gyrase, a tetramer composed of two A and two B subunits encoded by the gyrA and gyrB genes respectively, is the primary target of fluoroquinolones in many Gram-negative bacteria. nih.govfrontiersin.orgeuropeanreview.org Mutations that confer resistance are most frequently found within a specific region of these genes known as the quinolone resistance-determining region (QRDR). cdc.govnih.gov

In gyrA, substitutions at serine-83 and aspartate-87 (using E. coli numbering) are commonly observed in resistant strains. frontiersin.org For instance, in Escherichia coli, the S83L and D87N substitutions in GyrA are frequently detected. frontiersin.org While in Mycobacterium tuberculosis, mutations in gyrA codons 88 to 94 are significantly associated with ofloxacin (B1677185) resistance. nih.gov Mutations in the gyrB gene are generally less frequent but can also contribute to resistance. nih.govasm.orgdovepress.com For example, a G512R mutation in gyrB has been linked to ofloxacin resistance in M. tuberculosis. nih.gov Alalevonadifloxacin (B1665202) mesylate demonstrates effectiveness against Gram-negative bacteria by targeting DNA gyrase. patsnap.com

Table 1: Common Resistance Mutations in Bacterial DNA Gyrase

Gene Common Mutations (Amino Acid Substitution) Associated Bacteria
gyrA Ser83Leu Escherichia coli frontiersin.org
gyrA Asp87Asn Escherichia coli frontiersin.org
gyrA Ser81 (equivalent to E. coli Ser83) Streptococcus pneumoniae nih.gov
gyrB Glu474Lys Streptococcus pneumoniae nih.gov

Topoisomerase IV is the primary target for fluoroquinolones in many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. europeanreview.orgnih.govnih.gov This enzyme, composed of two ParC and two ParE subunits (encoded by parC and parE), is crucial for the decatenation of daughter chromosomes after DNA replication. nih.gov Similar to DNA gyrase, resistance-conferring mutations typically occur in the QRDRs of the parC and parE genes. nih.govnih.gov

In S. pneumoniae, mutations at Ser-79 in the ParC subunit are frequently the first step in developing fluoroquinolone resistance. nih.goveuropeanreview.org In S. aureus, alterations at Ser-80 in GrlA (the ParC homolog) are common. nih.gov Mutations in parE are less common but have been identified in clinical isolates of M. hominis and S. pneumoniae, reinforcing the role of the ParE subunit in fluoroquinolone resistance. nih.gov Alalevonadifloxacin mesylate exhibits enhanced activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), which is attributed to its improved binding affinity to topoisomerase IV. patsnap.com

Table 2: Common Resistance Mutations in Bacterial Topoisomerase IV

Gene Common Mutations (Amino Acid Substitution) Associated Bacteria
parC Ser79Tyr/Phe Streptococcus pneumoniae nih.goveuropeanreview.org
parC Ser80Ile Klebsiella pneumoniae, Escherichia coli jidc.org
parC Glu84Ala/Gly/Val Klebsiella pneumoniae, Escherichia coli frontiersin.orgjidc.org
parE Pro424Gln Streptococcus mitis nih.gov

High-level resistance to fluoroquinolones is not typically achieved through a single mutation but rather through a stepwise accumulation of multiple mutations. nih.govasm.org The initial mutation usually occurs in the primary target enzyme, leading to a low level of resistance. europeanreview.orgcdc.gov For example, in S. pneumoniae, the first mutation often appears in parC. europeanreview.org This initial change allows the bacterium to survive in the presence of the antibiotic, providing an opportunity for a second mutation to occur, often in the secondary target enzyme (gyrA in this case). cdc.govnih.gov

This sequential acquisition of mutations in both topoisomerase IV and DNA gyrase leads to progressively higher minimum inhibitory concentrations (MICs) and results in high-level clinical resistance. cdc.govnih.gov The specific combination of mutations in efflux pump regulators and DNA gyrase genes can synergistically contribute to high-level resistance phenotypes. asm.org This stepwise evolution highlights the importance of using fluoroquinolones that are potent against both target enzymes to reduce the likelihood of selecting for first-step resistant mutants. cdc.gov

Efflux Pump-Mediated Resistance

Another major mechanism of resistance involves reducing the intracellular concentration of the fluoroquinolone, thereby preventing it from reaching its target enzymes. mdpi.comnih.gov This is primarily achieved through the overexpression of efflux pumps and, to a lesser extent, by reducing drug influx. mdpi.comnih.gov

Efflux pumps are transport proteins in the bacterial cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the cell. mdpi.comnih.gov Overexpression of these pumps is a common mechanism of resistance to fluoroquinolones in both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com While efflux pump overexpression alone may only confer low-level resistance, it plays a crucial role by allowing bacteria to survive antibiotic exposure long enough to acquire the target-site mutations needed for high-level resistance. mdpi.com

Several families of efflux pumps are involved in fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly significant in Gram-negative bacteria. nih.gov In Pseudomonas aeruginosa, mutations in the negative regulators of efflux pumps, such as nfxB and mexR, lead to the overexpression of the MexCD-OprJ and MexAB-OprM systems, respectively, contributing to high-level fluoroquinolone resistance. asm.org this compound has been designed to evade some of these efflux pumps, allowing it to maintain activity against certain resistant bacterial strains. patsnap.com

In Gram-negative bacteria, the outer membrane acts as a permeability barrier that antibiotics must cross to enter the cell. nih.govyoutube.com Fluoroquinolones typically enter through porin channels, which are proteins in the outer membrane. nih.govoup.com A reduction in the number of these porin channels or mutations that alter their structure can decrease the influx of the antibiotic, contributing to resistance. mdpi.comnih.govoup.com This mechanism often works in concert with efflux pump overexpression to significantly lower the intracellular drug concentration. nih.gov While less common than target-site mutations and efflux, reduced permeability is a recognized component of fluoroquinolone resistance, particularly in species like P. aeruginosa and members of the Enterobacteriaceae. nih.govoup.com

Acquired Resistance Genes via Horizontal Gene Transfer

Beyond spontaneous mutations, bacteria can acquire resistance genes from other bacteria through a process known as horizontal gene transfer (HGT). futurelearn.com This is a primary driver of antibiotic resistance and plays a significant role in the evolution of many organisms. researchgate.net HGT allows for the rapid dissemination of resistance determinants, even between different bacterial species. futurelearn.comonehealthtrust.org

There are three main mechanisms of horizontal gene transfer:

Transformation: The uptake of naked DNA from the environment. futurelearn.com

Transduction: The transfer of genetic material between bacteria by bacteriophages (viruses that infect bacteria). futurelearn.com

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact via a structure called a sex pilus. futurelearn.com

In the context of fluoroquinolone resistance, HGT is particularly concerning. Plasmid-mediated quinolone resistance (PMQR) genes can be transferred between bacteria, conferring low-level resistance. onehealthtrust.orgmdpi.com While this low-level resistance may not be clinically significant on its own, it can facilitate the selection of chromosomal mutations that lead to higher-level resistance. onehealthtrust.org Strains carrying PMQR plasmids have been found to be significantly more likely to develop spontaneous resistant mutants. onehealthtrust.org

Studies have demonstrated the role of HGT in the spread of fluoroquinolone resistance in various pathogens. For instance, in Neisseria gonorrhoeae, it is suggested that commensal Neisseria species can act as a reservoir for resistance genes, which are then transferred to pathogenic strains. nih.gov Similarly, research on Haemophilus influenzae has shown that quinolone resistance can emerge not just from point mutations but also through the horizontal transfer of the mutated gyrA gene. nih.gov

Mechanism of Horizontal Gene TransferDescriptionRole in Fluoroquinolone Resistance
TransformationUptake of free DNA from the environment. futurelearn.comCan contribute to the acquisition of resistance-conferring mutations in genes like gyrA and parC. nih.gov
TransductionDNA transfer via bacteriophages. futurelearn.comLess commonly cited for fluoroquinolone resistance compared to conjugation but remains a possible mechanism.
ConjugationTransfer of plasmids through direct cell contact. futurelearn.comA major mechanism for the spread of plasmid-mediated quinolone resistance (PMQR) genes. onehealthtrust.orgmdpi.com

Strategies to Mitigate Resistance Development in Fluoroquinolones

Given the significant threat of antimicrobial resistance, various strategies are being employed to mitigate its development. These range from antimicrobial stewardship programs aimed at the prudent use of existing antibiotics to the development of novel therapeutic agents. nih.gov A key focus in the development of new fluoroquinolones is to design molecules that are less susceptible to the common mechanisms of resistance.

A promising strategy in antibiotic development is the design of compounds that require bacteria to acquire multiple mutations to exhibit a resistant phenotype. oup.com High-level resistance to fluoroquinolones often arises from the accumulation of several mutations, typically in the target genes (gyrA and parC) and in genes related to efflux pumps. nih.gov

The concept of the Mutant Prevention Concentration (MPC) has emerged from studies with fluoroquinolones. oup.com The MPC is defined as the lowest concentration of an antibiotic that prevents the growth of any resistant colonies when a large bacterial population (>10¹⁰ cells) is plated. oup.com The theory behind this is that at concentrations above the MPC, a bacterium would need to acquire two concurrent resistance mutations to survive, a much rarer event than a single mutation. oup.com

By designing fluoroquinolones with a low MPC, the likelihood of resistance developing during therapy can be significantly reduced. nih.gov The structure of the fluoroquinolone molecule can be modified to influence its interaction with the target enzymes and its susceptibility to efflux, thereby affecting the MPC. researchwithrutgers.com For example, modifications at the C8 and C7 positions of the fluoroquinolone core have been explored to create compounds that require multiple mutations for resistance. oup.com

Alalevonadifloxacin, and its active moiety levonadifloxacin (B139917), have been designed with features that are likely to suppress the development of resistance. These include a low mutant prevention concentration and resistance to the NorA efflux pump in S. aureus. nih.gov

StrategyDescriptionExample/Relevance
Mutant Prevention Concentration (MPC)The lowest antibiotic concentration that prevents the growth of resistant mutants. oup.comDesigning drugs with a low MPC makes it harder for bacteria to develop resistance during treatment. nih.gov
Requirement of Multiple MutationsDeveloping compounds where bacteria need more than one mutation to become resistant. oup.comThis significantly lowers the probability of resistance emerging. oup.com
Structural ModificationsAltering the chemical structure of the fluoroquinolone to enhance its activity and evade resistance mechanisms. researchwithrutgers.comModifications at the C7 and C8 positions can impact the MPC. oup.com Alalevonadifloxacin's unique benzoquinolizine core contributes to its favorable resistance profile. nih.govmanipal.edu

Vii. Advanced Analytical Methodologies for Alalevonadifloxacin Mesylate

Chromatographic Techniques for Quantification

Chromatography is a cornerstone for the analysis of Alalevonadifloxacin (B1665202) mesylate, providing powerful separation capabilities essential for resolving the parent compound from its impurities and degradation products. austinpublishinggroup.comnih.gov Various liquid chromatography techniques have been developed and validated to ensure the quality and purity of the drug substance. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, FLD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of Alalevonadifloxacin mesylate. researchgate.net Its combination with various detectors allows for both quantitative analysis and structural elucidation of impurities.

Mass spectrometry (MS) compatible reverse-phase liquid chromatographic methods have been integral in identifying impurities. nih.gov In one such study, three process-related impurities were identified based on their molecular ion peaks and product ions generated through mass spectrometry. nih.gov For routine quality control and quantification, HPLC coupled with Ultraviolet (UV) detection is common. Fluoroquinolones, the class to which Alalevonadifloxacin belongs, typically exhibit strong UV absorbance, making this a suitable and cost-effective detection method. nih.gov While specific fluorescence detection (FLD) methods for this compound are not extensively detailed in available literature, spectrofluorimetry is a known sensitive method for other fluoroquinolones, suggesting its potential applicability. thescipub.com

Detailed HPLC methods have been established for identifying and controlling impurities during the drug development process. austinpublishinggroup.com These methods are critical for ensuring the final API meets the stringent purity requirements set by regulatory authorities. austinpublishinggroup.com

Table 1: Example of HPLC Method for Impurity Profiling of Alalevonadifloxacin

ParameterConditions
Stationary Phase Reverse-Phase C18 Column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
Detection Mass Spectrometry (MS) for impurity identification; UV detection for quantification.
Application Identification and quantification of process-related and degradation impurities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. UPLC systems operate at higher pressures, which, combined with the smaller particle technology, enhances separation efficiency.

UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the bioanalytical estimation of drugs and their metabolites in complex matrices like plasma. nih.govsemanticscholar.org For instance, a UPLC-MS/MS method was developed and validated for the quantitative analysis of another fluoroquinolone, delafloxacin, in rat plasma and rabbit aqueous humour. nih.gov This method employed an Acquity UPLC BEH C18 column and a mobile phase of acetonitrile (B52724) and ammonium acetate (B1210297), demonstrating the high sensitivity and selectivity of the technique. nih.gov Such methodologies are readily adaptable for the analysis of this compound, particularly in pharmacokinetic studies. nih.gov

Table 2: General Parameters for UPLC-MS/MS Method Development

ParameterDescription
Column Sub-2 µm particle size columns (e.g., Acquity UPLC BEH C18). nih.gov
Mobile Phase Acetonitrile and/or methanol (B129727) with aqueous buffers like ammonium acetate or formic acid. nih.gov
Detection Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. nih.gov
Advantages High throughput, superior resolution, and excellent sensitivity for trace-level quantification. nih.gov

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as an efficient tool for the preliminary screening and determination of biologically active substances. researchgate.net When coupled with mass spectrometry (TLC-MS), it becomes a powerful method for substance identification. After separation on the TLC plate, the analyte spots can be eluted or directly analyzed by MS to confirm their identity based on mass-to-charge ratio. This combination is particularly useful for preliminary screening and can complement other liquid chromatography techniques. researchgate.net

Reversed-Phase Chiral HPLC for Stereoisomer Separation

This compound contains two chiral centers, leading to the possible existence of stereoisomers (enantiomers and diastereomers). tandfonline.com Since different stereoisomers can have varied pharmacological and toxicological profiles, their separation and quantification are critical. sigmaaldrich.com

A specific reversed-phase chiral HPLC method was developed and validated for the quantification of a diastereomeric impurity in Alalevonadifloxacin. researcher.life This method utilized a Pirkle type (R,R) Whelk-O1 chiral stationary phase with a gradient mobile phase of ammonium formate (B1220265) buffer and acetonitrile. researcher.life The method was validated for linearity, with a limit of quantitation (LOQ) of 0.24 µg/mL and a limit of detection (LOD) of 0.07 µg/mL for the diastereomer. researcher.life

Similarly, a normal-phase chiral HPLC method was developed to separate and quantify the enantiomer (WCK 6577) from this compound. tandfonline.com Chiral stationary phases are designed to interact differently with each stereoisomer, enabling their separation, which is not possible on standard achiral columns. sigmaaldrich.com

Table 3: Validated Reversed-Phase Chiral HPLC Method for Diastereomer Quantification

ParameterConditions / Findings
Stationary Phase Pirkle type (R,R) Whelk-O1. researcher.life
Mobile Phase Gradient mixture of Ammonium formate buffer and Acetonitrile. researcher.life
Flow Rate 1.5 mL/min. researcher.life
Linear Range (Diastereomer) 0.24 - 4.78 µg/mL. researcher.life
LOD (Diastereomer) 0.07 µg/mL. researcher.life
LOQ (Diastereomer) 0.24 µg/mL. researcher.life
Mean Recovery (Diastereomer) 103.47 ± 5.14%. researcher.life

Spectrophotometric Methods

Spectrophotometric methods are valued in pharmaceutical analysis for their simplicity, speed, and cost-effectiveness. nih.gov These techniques are based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

UV Spectrophotometry and Derivative Spectrophotometry

UV-Visible spectrophotometry is a straightforward method for quantifying fluoroquinolones. nih.gov A simple, rapid, and economical UV spectrophotometric method was developed for levofloxacin (B1675101), the active moiety of Alalevonadifloxacin, using a water:methanol:acetonitrile solvent system. nih.gov The analysis was performed at a maximum wavelength (λmax) of 292 nm, and the method was linear over a concentration range of 1.0–12.0 μg/mL. nih.gov Given the structural similarities, such a method can be readily adapted for the routine analysis of this compound in bulk and dosage forms.

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands and eliminates background interference. nih.gov By calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength, minor spectral features are amplified, allowing for more precise and specific quantification, especially in the presence of excipients or impurities. nih.govresearchgate.net This method has been successfully applied to determine various fluoroquinolones like ciprofloxacin (B1669076), norfloxacin (B1679917), and ofloxacin (B1677185) in tablets, demonstrating its utility for this class of compounds. nih.gov

Table 4: Example of UV Spectrophotometric Method for a Related Fluoroquinolone (Levofloxacin)

ParameterDetails
Solvent System Water:Methanol:Acetonitrile (9:0.5:0.5). nih.gov
λmax 292 nm. nih.gov
Linear Range 1.0–12.0 μg/mL. nih.gov
Correlation Coefficient (R²) 0.9998. nih.gov
Application Routine analysis of bulk drug and pharmaceutical formulations. nih.gov

Visible Spectrophotometry Based on Ion-Pair or Charge Transfer Complex Formation

Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of fluoroquinolones like Alalevonadifloxacin. These methods are typically based on the formation of a colored complex that can be quantified by measuring its light absorbance at a specific wavelength (λmax). The intensity of the color produced is directly proportional to the concentration of the drug. Two primary mechanisms are employed: ion-pair complexation and charge-transfer complex formation.

In ion-pair complexation , the positively charged Alalevonadifloxacin molecule (at acidic pH) reacts with an anionic dye (counter-ion) to form a stable, colored ion-pair complex. nih.govsamipubco.com This complex is then typically extracted into an organic solvent, and its absorbance is measured. Common reagents for this purpose include sulfonephthalein dyes like bromothymol blue (BTB) and bromocresol green (BCG). nih.govsemanticscholar.orgrdd.edu.iq The formation and stability of the complex, as well as the extraction efficiency, are highly dependent on factors such as pH, the concentration of the dye, choice of organic solvent, and reaction time. nih.gov For instance, the reaction between fluoroquinolones and bromothymol blue in an acidic medium forms a yellow-colored complex that can be extracted into chloroform (B151607) and measured at wavelengths around 415-420 nm. nih.gov

Charge-transfer (CT) complexation involves the interaction of an electron-donor molecule with an electron-acceptor molecule. Fluoroquinolones can act as n-electron donors, reacting with various π-acceptors to form intensely colored CT complexes. nih.govminia.edu.eg Commonly used π-acceptors include p-chloranilic acid (p-CA), tetracyanoethylene (B109619) (TCNE), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). semanticscholar.orgnih.gov The reaction is typically carried out in an organic solvent like acetonitrile or methanol. minia.edu.egyu.edu.jo The resulting complex exhibits a new, characteristic absorption band in the visible region, which is used for quantification. nih.govyu.edu.jo The stoichiometry of these complexes is often found to be 1:1. minia.edu.egyu.edu.jo

The table below summarizes common reagents used in these spectrophotometric methods for fluoroquinolone analysis.

Method TypeReagentTypical SolventMax Wavelength (λmax)Reference
Ion-Pair ComplexBromothymol Blue (BTB)Chloroform415-421 nm nih.govrdd.edu.iq
Ion-Pair ComplexBromocresol Green (BCG)Dichloromethane411-412 nm semanticscholar.org
Charge-Transfer Complexp-Chloranilic Acid (p-CA)Acetonitrile520-521 nm semanticscholar.orgnih.gov
Charge-Transfer ComplexTetracyanoethylene (TCNE)Acetonitrile290-335 nm semanticscholar.orgnih.gov
Charge-Transfer Complex2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)Methanol460 nm nih.govminia.edu.eg

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary electrophoresis (CE) represents a powerful analytical technique for the separation and determination of antibiotics. nih.gov It offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. researchgate.netnih.gov In its fundamental mode, capillary zone electrophoresis (CZE), charged molecules are separated based on their different migration speeds in an electric field, which is determined by their charge-to-mass ratio. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is an advanced mode of CE that allows for the separation of both charged and neutral analytes. researchgate.netconicet.gov.ar This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. rsc.org These micelles form a pseudo-stationary phase, and separation occurs based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. conicet.gov.ar This technique has been successfully applied to determine various non-steroidal anti-inflammatory drugs and antibiotics in environmental and biological samples. conicet.gov.arrsc.org

For enhancing the sensitivity of CE methods, which can be a limitation when using standard UV-Vis detectors, various online preconcentration techniques have been developed. conicet.gov.ar One such technique is transient pseudo-isotachophoresis, which allows for the injection of a larger sample volume, thereby concentrating the analytes into a narrow zone before separation begins. mdpi.com This approach significantly lowers the limits of detection. mdpi.com

The application of CE and MEKC for the analysis of Alalevonadifloxacin and other fluoroquinolones has been explored, demonstrating their utility in quality control of pharmaceutical formulations and analysis in biological matrices. scielo.br

Sample Preparation Techniques for Complex Matrices (e.g., biological fluids, tissue homogenates, environmental samples)

Before instrumental analysis, Alalevonadifloxacin and its metabolites must be isolated from the complex biological or environmental matrices in which they are found. Sample preparation is a critical step that removes interfering substances, concentrates the analyte, and ensures compatibility with the analytical system. actapharmsci.com The choice of technique depends on the nature of the analyte, the sample matrix, and the required sensitivity.

Solid-phase extraction (SPE) is a widely used and effective technique for sample clean-up and concentration. nih.govnih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted using a small volume of a suitable solvent. nih.gov For the analysis of levonadifloxacin (B139917) in plasma, a modified LC-MS/MS procedure utilized an SPE technique for sample preparation. nih.gov Polymeric reversed-phase sorbents have been shown to yield purer sample extracts compared to other methods like protein precipitation. nih.gov

Miniaturized versions of this technique, such as micro-solid phase extraction (μ-SPE) or dispersive micro-solid phase extraction (D-μ-SPE), have been developed to reduce solvent consumption and sample volume, aligning with the principles of green analytical chemistry. nih.govnih.gov

Liquid-liquid extraction (LLE) is a classical sample preparation method based on the principle of partitioning an analyte between two immiscible liquid phases, typically an aqueous sample and a water-immiscible organic solvent. actapharmsci.comnih.gov The analyte, being more soluble in the organic solvent, is extracted from the aqueous biological fluid. Following extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. nih.gov While effective, traditional LLE can be labor-intensive and requires significant volumes of organic solvents. nih.gov

A variation known as salting-out assisted liquid-liquid extraction (SALLE) uses water-miscible organic solvents (like acetonitrile) for extraction. Phase separation is then induced by adding a large amount of salt, which decreases the solubility of the organic solvent in the aqueous phase. nih.gov This approach is particularly useful for extracting more hydrophilic compounds. nih.gov

For biological samples such as plasma or serum, protein precipitation (PPT) is often the simplest and fastest sample preparation technique. actapharmsci.comsigmaaldrich.com It involves adding a precipitating agent to the sample to denature and remove the bulk of proteins, which can interfere with chromatographic analysis. mdpi.comresearchgate.net The most common precipitating agents fall into categories of organic solvents (e.g., acetonitrile, methanol), acids (e.g., trichloroacetic acid), and certain metal ions (e.g., zinc sulfate). nih.gov After adding the agent, the mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then collected for analysis. sigmaaldrich.com While simple, PPT can lead to sample dilution and may not remove all interfering substances, potentially causing ion suppression effects in mass spectrometry. mdpi.comnih.gov Acetonitrile is often considered one of the most effective organic solvents for protein removal. nih.gov

The table below compares common protein precipitation agents.

Precipitant CategoryExample AgentTypical Ratio (Precipitant:Plasma)Protein Removal EfficiencyReference
Organic SolventAcetonitrile2:1>96% nih.gov
Organic SolventMethanol3:1>90% actapharmsci.comsigmaaldrich.com
AcidTrichloroacetic Acid (TCA)2:1~92% nih.gov
Metal IonZinc Sulfate2:1~91% nih.gov

Application of Analytical Methods in Preclinical and Environmental Studies

The robust analytical methods and sample preparation techniques described are essential for evaluating the behavior of Alalevonadifloxacin in biological systems and its potential impact on the environment.

In preclinical studies , a primary application is in pharmacokinetics (PK), which characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug. frontiersin.orglongdom.org Highly sensitive and specific techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are required to quantify drug concentrations in biological fluids over time. frontiersin.orglongdom.org For instance, a clinical study on Alalevonadifloxacin determined the intrapulmonary pharmacokinetics by measuring concentrations of the active moiety, levonadifloxacin, in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM). nih.govnih.gov Samples were collected at various time points after oral administration of Alalevonadifloxacin, and concentrations were determined using a validated LC-MS/MS method following solid-phase extraction. nih.gov Such studies are vital for understanding drug penetration into target sites of infection. nih.govnih.gov

The table below presents pharmacokinetic parameters of levonadifloxacin measured in plasma after the first and ninth oral doses of Alalevonadifloxacin, as determined in a preclinical study. nih.gov

ParameterFirst Dose (Mean ± SD)Ninth Dose (Mean ± SD)
Cmax (μg/mL)12.01 ± 2.4713.90 ± 3.42
Tmax (h)1.33 ± 0.481.25 ± 0.44
AUC (mg·h/L)81.36 ± 18.06 (AUC0–∞)99.78 ± 21.06 (AUC0–12)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

In the context of environmental studies , there is growing concern about the presence of antibiotics in ecosystems, which can contribute to the development of antimicrobial resistance. nih.gov Analytical methods are crucial for monitoring the presence and concentration of fluoroquinolones in environmental samples like wastewater. rsc.orgnih.gov These analyses typically involve a sample preparation step, such as solid-phase extraction, to isolate and concentrate the analytes from the complex water matrix, followed by a sensitive detection method like HPLC or MEKC. rsc.orgnih.gov

Viii. Environmental Fate and Ecotoxicological Implications of Pharmaceutical Compounds Fluoroquinolones Context

Sources of Pharmaceutical Compounds in the Environment

The entry of fluoroquinolones into the environment occurs through several primary pathways, originating from their use in medicine and agriculture. scielo.brtandfonline.comnih.gov

A primary source of environmental contamination is the excretion of these drugs from humans and animals. oup.comnih.gov Fluoroquinolones are often not completely metabolized in the body. scielo.brnih.gov Consequently, a significant fraction of the administered dose is excreted in urine and feces as either the unchanged parent compound or as metabolites, which may still be biologically active. scielo.brnih.gov The extent of metabolism varies among different fluoroquinolones, with some undergoing extensive biotransformation while others are largely excreted intact. nih.govnih.gov For example, ofloxacin (B1677185) is minimally metabolized (around 6% ), whereas pefloxacin (B1679150) can be metabolized by up to 50%. nih.gov These excreted compounds enter the sewage system directly, forming a continuous stream of contamination into wastewater treatment plants (WWTPs). scielo.br

The improper disposal of expired or unused medications is another significant contributor to environmental contamination. ijpqa.comlidsen.com Disposing of pharmaceuticals by flushing them down toilets or drains introduces them directly into the wastewater stream. lidsen.com Similarly, discarding them in solid waste can lead to their leaching from landfills into soil and groundwater. lidsen.com This wastage can occur for various reasons, including over-prescription, poor patient compliance, or the resolution of an illness before the full course of antibiotics is completed. lidsen.com

Effluents from pharmaceutical manufacturing facilities and hospitals are major point sources for the release of fluoroquinolones into the environment. scielo.broup.comnih.gov Hospital wastewater, in particular, can contain high concentrations of these antibiotics due to their intensive use in treating infections. scielo.brscielo.brnih.gov Studies have consistently detected significant levels of fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin, in raw hospital sewage. scielo.brtandfonline.comnih.gov For instance, concentrations of ciprofloxacin in hospital raw sewage have been reported in the range of 1-34 ng/mL, and ofloxacin at 0.9-27 ng/mL. scielo.br Conventional wastewater treatment plants are often not equipped to fully remove these complex molecules, allowing them to be discharged into receiving water bodies. scielo.brresearchgate.net

Environmental Distribution and Occurrence (Aquatic and Terrestrial Systems)

Once released, fluoroquinolones are widely distributed in both aquatic and terrestrial environments. tandfonline.comtandfonline.com Their physicochemical properties, particularly their tendency to adsorb to solids, influence their fate and transport. scielo.brnih.govnih.gov

Fluoroquinolones are frequently detected in various environmental samples globally. nih.gov They have been identified in surface waters such as rivers and lakes, as well as in groundwater. scielo.brnih.gov For example, ciprofloxacin and norfloxacin (B1679917) were found in domestic sewage in Switzerland at concentrations of 249–405 ng L⁻¹ and 45–120 ng L⁻¹, respectively. scielo.brresearchgate.net Due to their strong binding affinity for organic matter and minerals, fluoroquinolones tend to accumulate in soil, sediments, and sewage sludge. scielo.brnih.govnih.gov The application of contaminated sludge or manure as agricultural fertilizer represents a significant pathway for their introduction into terrestrial ecosystems. scielo.brresearchgate.netcopernicus.org Studies have reported concentrations of ofloxacin up to 800 µg kg⁻¹ and enrofloxacin (B1671348) up to 120 µg kg⁻¹ in sludge-amended soils. copernicus.org

Table 1: Reported Concentrations of Selected Fluoroquinolones in Environmental Matrices
FluoroquinoloneMatrixConcentration RangeLocation
CiprofloxacinHospital Raw Sewage1 - 34 ng/mLBrazil scielo.br
OfloxacinHospital Raw Sewage0.9 - 27 ng/mLBrazil scielo.br
NorfloxacinDomestic Sewage Effluent45 - 120 ng/LSwitzerland scielo.brresearchgate.net
CiprofloxacinDomestic Sewage Effluent249 - 405 ng/LSwitzerland scielo.brresearchgate.net
EnrofloxacinRiver Water0.53 - 11.9 µg/LArgentina researchgate.net
OfloxacinSludge-Amended Soilup to 800 µg/kgSpain copernicus.org
CiprofloxacinSoil2.4 - 4.6 ng/gNot Specified rdd.edu.iq

The presence of fluoroquinolones in the environment leads to their uptake by living organisms, a process known as bioaccumulation. tandfonline.comnih.gov Significant residues have been detected in a variety of aquatic organisms, including phytoplankton, zooplankton, shrimp, and fish. nih.gov The accumulation of these compounds can be influenced by factors such as the lipid content of the organism. nih.govresearchgate.net Once absorbed, these antibiotics can be transferred through the food web, potentially leading to biomagnification in higher trophic levels. tandfonline.comnih.gov However, the trophic transfer potential can vary; some studies have shown trophic magnification for compounds like enrofloxacin and norfloxacin, while others have observed trophic dilution for flumequine (B1672881) and ofloxacin. researchgate.net The consumption of contaminated fish and other aquatic life poses a potential risk of human exposure to these antibiotic residues. researchgate.netanalis.com.my

Table 2: Bioaccumulation of Selected Fluoroquinolones in Aquatic Organisms
FluoroquinoloneOrganism TypeConcentration Range (ng/g dry weight)Reference
General FQsPhytoplankton, zooplankton, shrimp, fishNon-detectable to 342 ng/g nih.gov
Flumequine (FLU)Biological Samples (General)up to 37.7 ng/g researchgate.net
Pipemidic Acid (PIP)Biological Samples (General)as low as 2.88 ng/g researchgate.net
Ciprofloxacin (CIP)Various Aquatic OrganismsDetected researchgate.net
Ofloxacin (OFL)Various Aquatic OrganismsDetected researchgate.net
Norfloxacin (NOR)Various Aquatic OrganismsDetected researchgate.net
Enrofloxacin (ENR)Various Aquatic OrganismsDetected researchgate.net

Degradation Pathways in the Environment

The persistence and transformation of fluoroquinolones in the environment are governed by a combination of biological and non-biological processes. The chemical structure of fluoroquinolones, particularly the fluorine atom, makes them relatively stable and often resistant to complete degradation. nih.gov Their ultimate fate is influenced by factors like soil composition, water chemistry, and sunlight exposure. tandfonline.com

Fluoroquinolones are generally characterized by low biodegradability. scielo.br Their antimicrobial nature can be toxic to the very microorganisms that would otherwise break them down, making biological treatment in conventional wastewater treatment plants often ineffective for complete removal. scielo.brresearchgate.net Studies on compounds like ciprofloxacin and ofloxacin have shown that they are not readily biodegraded under standard test conditions. scielo.br

However, biodegradation is not entirely absent. Some microbial transformation can occur under both aerobic and anaerobic conditions, although it is typically a slow process. researchgate.net Research has shown that specialized microbial consortia can achieve partial degradation. For instance, in combined anaerobic-aerobic systems, bacteria such as Desulfovibrio and Terrimonas have been associated with the biodegradation of fluoroquinolones. nih.gov The degradation extent can be significant over long periods, with studies showing over 80% removal of compounds like ofloxacin and ciprofloxacin by mixed bacterial cultures over several weeks. researchgate.net The primary mechanism often involves modifications to the piperazine (B1678402) ring, a common feature in many fluoroquinolone structures. frontiersin.org

CompoundConditionDegradation ExtentDurationReference Organisms/System
OfloxacinAerobic, Mixed Culture98.3%19 daysMixed bacterial culture
CiprofloxacinAerobic, Mixed Culture~80-90%19-54 daysMixed bacterial culture
NorfloxacinAerobic, Mixed Culture~95%19 daysMixed bacterial culture
EnrofloxacinAnaerobic-Aerobic Coupled SystemSignificantly ImprovedNot SpecifiedBiofilm reactor with Desulfovibrio, Terrimonas

Abiotic processes, particularly photodegradation, are considered a major transformation pathway for fluoroquinolones in sunlit surface waters. nih.govnih.gov These compounds can directly absorb sunlight, leading to chemical changes. researchgate.net The primary photodegradation reactions involve oxidation, dealkylation, defluorination, decarboxylation, and cleavage of the piperazine ring. nih.govnih.gov

The rate of photodegradation can be rapid, with half-lives for compounds like ciprofloxacin, enrofloxacin, and norfloxacin reported to be in the range of minutes to a few hours under simulated sunlight conditions. nih.gov This process is highly dependent on environmental factors such as water pH, the presence of natural substances like humic acids, and light intensity. tandfonline.comnih.gov For instance, the degradation pathways and the resulting products for ciprofloxacin and norfloxacin can differ significantly between neutral and alkaline pH. nih.gov In contrast to photodegradation, hydrolysis is generally not considered a significant degradation pathway for fluoroquinolones under typical environmental conditions.

CompoundConditionHalf-life (t₁/₂)
CiprofloxacinAqueous Solution, Simulated Sunlight (Neutral pH)2.7 min
CiprofloxacinAqueous Solution, Simulated Sunlight (Alkaline pH)1.8 min
EnrofloxacinAqueous Solution, Simulated Sunlight (Neutral pH)1.2 min
NorfloxacinAqueous Solution, Simulated Sunlight (Alkaline pH)0.9 min
DanofloxacinRiver Water, Solar Light~50 min
Levofloxacin (B1675101)River Water, Solar Light~120 min

Ecotoxicological Effects on Non-Target Organisms and Ecosystems

Fluoroquinolones exhibit varying levels of toxicity to different aquatic organisms. oup.com Photosynthetic organisms, such as cyanobacteria and certain algae, are among the most sensitive. oup.com This is not surprising, as cyanobacteria are prokaryotes and share structural similarities with the target bacteria of these antibiotics. mdpi.com The high toxicity to these primary producers can disrupt the base of the aquatic food web and alter the structure of microbial communities. oup.comnih.gov

Studies have shown that the concentration required to inhibit the growth of the cyanobacterium Microcystis aeruginosa is significantly lower than for other aquatic life. oup.com Aquatic plants like duckweed (Lemna minor) also show sensitivity. oup.com In contrast, crustaceans (e.g., Daphnia magna) and fish (e.g., Pimephales promelas) tend to be less sensitive, with toxic effects observed only at much higher concentrations. oup.com However, chronic, low-level exposure can still lead to subtle effects that are not captured in acute toxicity tests. mdpi.com

CompoundOrganismEndpointToxicity Value (EC₅₀/LC₅₀) in µg/L
CiprofloxacinMicrocystis aeruginosa (Cyanobacterium)5-day Growth49
LevofloxacinMicrocystis aeruginosa (Cyanobacterium)5-day Growth30
OfloxacinLemna minor (Duckweed)7-day Reproduction59
CiprofloxacinLemna minor (Duckweed)7-day Reproduction106
NorfloxacinLemna gibba (Duckweed)Growth913
CiprofloxacinPseudokirchneriella subcapitata (Green Alga)3-day Growth7,400
CiprofloxacinDaphnia magna (Crustacean)48-hour Survival>23,000

One of the most significant environmental concerns associated with fluoroquinolones is their role in promoting antibiotic resistance. nih.govscielo.br The continuous presence of these antibiotics in soil and water, even at sub-inhibitory concentrations, exerts selective pressure on environmental bacteria. nih.govjcbior.com This pressure favors the survival and proliferation of bacteria that have acquired resistance mechanisms, leading to an increase in the prevalence of antibiotic resistance genes (ARGs) in the environment. amr-insights.eunih.gov

This environmental reservoir of resistance is a major public health concern. jcbior.com There is a risk that ARGs developed in environmental bacteria could be transferred to human pathogens, thereby diminishing the effectiveness of crucial medicines like Alalevonadifloxacin (B1665202) mesylate. jcbior.com Studies have demonstrated that environmentally relevant concentrations of fluoroquinolones can rapidly induce heritable resistance in bacteria such as Escherichia coli. bohrium.com The use of animal manure containing fluoroquinolone residues in agriculture is a direct pathway for introducing both the antibiotics and resistant bacteria into the soil, further contributing to the environmental resistome. amr-insights.eu

Ix. Mechanistic Understanding of Drug Drug Interactions Fluoroquinolones Context

Metabolic Interactions

Fluoroquinolones can also participate in drug-drug interactions through the inhibition of metabolic enzymes, most notably the cytochrome P450 (CYP) system. oup.com

Several fluoroquinolones are known to be inhibitors of the cytochrome P450 isoenzyme CYP1A2. nih.govempathia.ainih.gov This enzyme is responsible for the metabolism of various drugs, including theophylline and caffeine. oup.comnih.gov The inhibitory potency of fluoroquinolones on CYP1A2 varies among the different agents within the class. nih.govnih.gov Enoxacin is a potent inhibitor, while ciprofloxacin (B1669076) also demonstrates significant inhibitory effects. nih.govnih.gov Other fluoroquinolones, such as levofloxacin (B1675101) and moxifloxacin, are considered to have a lower potential for CYP1A2 inhibition. nih.govnih.gov

Table 2: Inhibitory Potential of Various Fluoroquinolones on CYP1A2 Activity
FluoroquinoloneInhibitory Potential on CYP1A2
EnoxacinStrong
CiprofloxacinModerate to Strong
Norfloxacin (B1679917)Moderate
Pefloxacin (B1679150)Moderate
Ofloxacin (B1677185)Weak/Negligible
LevofloxacinWeak/Negligible
MoxifloxacinWeak/Negligible
GatifloxacinWeak/Negligible

The inhibition of CYP1A2 by certain fluoroquinolones can lead to clinically significant drug interactions with substrates of this enzyme.

Theophylline: Theophylline, a bronchodilator with a narrow therapeutic index, is primarily metabolized by CYP1A2. empathia.aidrugbank.com Co-administration with a CYP1A2-inhibiting fluoroquinolone, such as ciprofloxacin or enoxacin, can decrease the clearance of theophylline, leading to elevated serum concentrations and an increased risk of toxicity. oup.comempathia.ainih.gov Symptoms of theophylline toxicity can include nausea, vomiting, headache, insomnia, tremors, and cardiac arrhythmias. empathia.aiempathia.ai Fluoroquinolones with a lower potential for CYP1A2 inhibition, like levofloxacin, are generally not expected to have a significant interaction with theophylline. nih.gov

Caffeine: Caffeine is also metabolized by CYP1A2. nih.gov The concurrent use of CYP1A2-inhibiting fluoroquinolones can impair caffeine metabolism, leading to increased plasma levels and an exaggeration of its effects, such as nervousness, irritability, and rapid heart rate. oup.comdrugs.comeverydayhealth.com Studies have shown that ciprofloxacin and enoxacin significantly inhibit the elimination of caffeine, while ofloxacin does not have a significant effect. nih.gov

Pharmacodynamic Interactions and Synergistic/Antagonistic Mechanisms at the Molecular Level

Pharmacodynamic interactions occur when one drug modifies the effect of another at its site of action. For fluoroquinolones, a clinically significant pharmacodynamic interaction involves the central nervous system (CNS), particularly with non-steroidal anti-inflammatory drugs (NSAIDs).

A well-established adverse effect associated with some fluoroquinolones is CNS toxicity, including symptoms ranging from dizziness and headache to more severe reactions such as seizures. researchgate.net The underlying mechanism for these effects is often attributed to the inhibition of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABAA receptor leads to a calming effect. Inhibition of this binding can result in CNS excitation and, in severe cases, convulsions. consensus.app

Certain fluoroquinolones have been shown to inhibit GABA binding to its receptor. This inhibitory effect can be significantly potentiated by the concurrent use of some NSAIDs. consensus.app This synergistic inhibition is a key mechanism behind the increased risk of seizures observed with certain fluoroquinolone-NSAID combinations. consensus.appresearchgate.net The interaction is not uniform across the fluoroquinolone class or with all NSAIDs, indicating that the chemical structure of both the fluoroquinolone and the NSAID plays a crucial role in the magnitude of this interaction. nih.gov For instance, in vitro and in vivo studies have demonstrated that NSAIDs like fenbufen and its active metabolite, biphenylacetic acid, can markedly enhance the GABAA receptor-inhibiting effect of certain fluoroquinolones. nih.gov

While specific studies on the interaction between Alalevonadifloxacin (B1665202) mesylate and NSAIDs at the GABA receptor level are not extensively available in the public domain, preclinical safety pharmacology studies have been conducted on levonadifloxacin (B139917) (the active moiety of Alalevonadifloxacin) and its prodrug, Alalevonadifloxacin. These studies provide some insight into the CNS safety profile of the compound.

In preclinical evaluations, single-dose safety pharmacology studies of levonadifloxacin and alalevonadifloxacin did not reveal any adverse effects on the central nervous system, including seizures, in mice. researchgate.netnih.gov However, in repeat-dose toxicity studies, intravenous bolus administration of levonadifloxacin in rats was associated with hyperactivity and mild convulsions. researchgate.netnih.gov

Preclinical Central Nervous System (CNS) Safety Findings for Levonadifloxacin/Alalevonadifloxacin

Study TypeCompoundSpeciesRoute of AdministrationObserved CNS EffectsCitation
Single Dose Safety PharmacologyLevonadifloxacin (WCK 771) and Alalevonadifloxacin (WCK 2349)MiceIntravenous and OralNo adverse effects on CNS, including seizures. researchgate.netnih.gov
Repeat-Dose ToxicityLevonadifloxacin (WCK 771)RatsIntravenous BolusHyperactivity, mild convulsion. researchgate.netnih.gov

Q & A

Q. How does the chemical structure of AFM influence its antibacterial activity compared to other fluoroquinolones?

  • AFM’s structure includes a mesylate salt and a piperidinyl group, enhancing solubility and target binding. Its broad-spectrum activity against gram-negative bacteria and MRSA is attributed to modifications in the quinolone core, which improve DNA gyrase inhibition and reduce resistance .

Q. What stability-indicating assays are recommended for AFM under ICH guidelines?

  • High-performance liquid chromatography (HPLC) and forced degradation studies (e.g., exposure to heat, light, and acidic/alkaline conditions) are essential. Ruggedness testing across analysts and environments ensures method reliability .

Q. What are the key steps in synthesizing AFM and ensuring purity during production?

  • Synthesis involves coupling levonadifloxacin with a mesylate group. Purity is maintained via one-pot reactions using solvents like DMSO, followed by filtration and vacuum drying. Impurity profiling via GC-MS/MS ensures compliance with genotoxic limits .

Advanced Research Questions

Q. How can time-dependent SRM-GC-MS/MS be optimized to detect genotoxic impurities in AFM?

  • Optimize ion transitions, collision energies, and retention times for sulfonate esters (e.g., methyl, ethyl, isopropyl derivatives). Validate sensitivity (LOQ ≤ 0.1 ppm) and specificity using spiked samples and matrix-matched calibration .

Q. What experimental design considerations are crucial for assessing the robustness of UV spectrophotometric methods for AFM?

  • Use factorial designs to test variables like solvent pH, wavelength stability (±2 nm), and instrument calibration. Compare results with HPLC and microbiological assays to resolve data contradictions .

Q. How do metal complexation studies (e.g., with iron or zinc) affect AFM’s physicochemical properties and efficacy?

  • Synthesize metal complexes via chelation and characterize using FT-IR and XRD. Evaluate changes in solubility, stability, and antimicrobial activity through MIC assays against resistant strains .

Q. What strategies resolve discrepancies between in vitro dissolution data and pharmacokinetic profiles of AFM formulations?

  • Employ biorelevant dissolution media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Cross-validate with in vivo studies using animal models to correlate dissolution rates with bioavailability .

Q. How can computational modeling predict AFM’s interaction with bacterial targets under varying pH conditions?

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to DNA gyrase and topoisomerase IV. Adjust protonation states of AFM’s amino groups to model pH-dependent activity .

Methodological Guidance

  • For analytical validation : Follow ICH Q2(R1) guidelines, including linearity (R² ≥ 0.998), precision (%RSD < 2%), and recovery (98–102%) .
  • For formulation studies : Prioritize dissolution testing in biorelevant media and stability under accelerated conditions (40°C/75% RH) .
  • For structural optimization : Compare AFM’s substituents (e.g., mesylate vs. arginine salts) using SAR studies and resistance frequency assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.